2-(1-Imidazolyl)-3'-(phenylthio)acetophenone
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Overview
Description
2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is a chemical compound characterized by its unique structure, which includes an imidazole ring and a phenylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 3-phenylsulfanylphenylacetyl chloride under specific conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted imidazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding studies.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes, contributing to advancements in various manufacturing technologies.
Mechanism of Action
The mechanism by which 2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the phenylsulfanylphenyl group can participate in π-π interactions with biological macromolecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole-containing compounds, such as 1-methylimidazole and 2-methylimidazole, share structural similarities but differ in their substituents and properties.
Phenylsulfanylphenyl derivatives: Compounds like 3-phenylsulfanylbenzoic acid and 4-phenylsulfanylphenol are structurally related but have different functional groups and reactivity profiles.
Uniqueness: 2-Imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone stands out due to its specific combination of an imidazole ring and a phenylsulfanylphenyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
73932-18-0 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(3-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2OS/c20-17(12-19-10-9-18-13-19)14-5-4-8-16(11-14)21-15-6-2-1-3-7-15/h1-11,13H,12H2 |
InChI Key |
CGZCKXZRJJNUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
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